N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H18F3N3O5S and its molecular weight is 457.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Design and Evaluation of Biological Activities : A study by Karaman et al. (2018) on 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties showed that compound 16 exhibited better antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to chloramphenicol. The study highlighted the potential of these compounds, especially compound 16, as good drug candidates due to their non-mutagenic and non-cytotoxic nature at effective concentrations (Karaman et al., 2018).
In Vitro Activities of Novel Oxazolidinone Antibacterial Agents : Research by Zurenko et al. (1996) on oxazolidinone analogs U-100592 and U-100766 demonstrated their effective in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds showed potent activity against both methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis, with no observed cross-resistance to other common antibiotics (Zurenko et al., 1996).
Agricultural Applications
- Antibacterial Activity Against Rice Bacterial Leaf Blight : A study by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties showed excellent antibacterial activities against rice bacterial leaf blight. The compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole displayed significant in vivo and in vitro activity, suggesting its potential as an effective treatment for rice bacterial leaf blight (Shi et al., 2015).
Chemical Synthesis and Application
Synthesis of Fluoroamines : Research by Posakony and Tewson (2002) demonstrated the synthesis of N-benzyl fluoroamines from N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides (cyclic sulfamidates) using tetrabutylammonium fluoride (TBAF). This methodology offers a multi-gram scale preparation without the need for chromatographic purification, indicating its utility in chemical synthesis (Posakony & Tewson, 2002).
Novel Stereoselective Synthesis of Oxazolidinones : The work by Park et al. (2003) on the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines showcased an efficient methodology for preparing enantiomerically pure compounds. This highlights the versatility of oxazolidinones in synthetic organic chemistry (Park et al., 2003).
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIAXDLVXYJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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